1-(propan-2-yl)-1H-indazole-5-sulfonamide
Overview
Description
1-(Propan-2-yl)-1H-indazole-5-sulfonamide is an organic compound belonging to the class of indazoles, which are heterocyclic aromatic compounds containing a fused benzene and pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(propan-2-yl)-1H-indazole-5-sulfonamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-nitrobenzaldehyde with hydrazine to form the indazole core, followed by sulfonation using sulfonyl chloride in the presence of a base such as pyridine . The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(Propan-2-yl)-1H-indazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the indazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions include sulfone derivatives, amines, and various substituted indazoles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Propan-2-yl)-1H-indazole-5-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(propan-2-yl)-1H-indazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the indazole ring can engage in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to the desired biological effect .
Comparison with Similar Compounds
1H-indazole-5-sulfonamide: Lacks the propan-2-yl group, which may affect its binding affinity and selectivity.
1-(Propan-2-yl)-1H-indazole-3-sulfonamide: Differing position of the sulfonamide group can lead to variations in biological activity.
1-(Propan-2-yl)-1H-indazole-5-carboxamide: The carboxamide group provides different hydrogen bonding capabilities compared to the sulfonamide group.
Uniqueness: 1-(Propan-2-yl)-1H-indazole-5-sulfonamide is unique due to the specific positioning of the sulfonamide group and the presence of the propan-2-yl substituent, which can influence its chemical reactivity and biological activity. These structural features make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-propan-2-ylindazole-5-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S/c1-7(2)13-10-4-3-9(16(11,14)15)5-8(10)6-12-13/h3-7H,1-2H3,(H2,11,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTEZORUMFKQJPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=C(C=C2)S(=O)(=O)N)C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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